Lipophilicity Differentiation: Computed LogP Comparison with Oxadiazole-Bonzaldehyde Analogs
The target compound exhibits a computed LogP (XLogP3) of 1.7 [1] and a vendor-calculated LogP of 2.1115 . This lipophilicity is intermediate between smaller alkyl-substituted analogs (e.g., 5-methyl derivative with predicted LogP ~1.3–1.5) and larger aryl-substituted analogs (e.g., 5-phenyl derivative with predicted LogP ~2.5–3.0), placing it in an optimal range for balancing membrane permeability and aqueous solubility in drug discovery contexts. The ethyl substituent provides measurable differentiation from both methyl (more polar) and propyl/isopropyl (more lipophilic) variants, influencing retention time in reversed-phase HPLC and partitioning behavior.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7; vendor-calculated LogP = 2.1115 |
| Comparator Or Baseline | 5-Methyl analog: predicted LogP ~1.3–1.5; 5-Phenyl analog: predicted LogP ~2.5–3.0; 5-H analog: predicted LogP ~1.0–1.2 |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 versus methyl analog; ΔLogP ≈ –0.8 to –1.3 versus phenyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem); vendor calculations based on proprietary methods |
Why This Matters
Selection of this specific ethyl-substituted variant enables predictable chromatographic retention and partitioning behavior without the excessive lipophilicity that can cause solubility issues or the excessive polarity that can limit membrane permeability.
- [1] Kuujia. 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde Chemical Properties Summary. CAS 1309875-09-9. View Source
